molecular formula C7H9F3N2O B12073305 1-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]ethan-1-ol

1-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]ethan-1-ol

Cat. No.: B12073305
M. Wt: 194.15 g/mol
InChI Key: XIDRIPGPSPZTSH-UHFFFAOYSA-N
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Description

1-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]ethan-1-ol is a chemical compound characterized by the presence of a trifluoroethyl group attached to a pyrazole ring, which is further connected to an ethan-1-ol moiety

Preparation Methods

The synthesis of 1-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]ethan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,2,2-trifluoroethylamine and 4-chloropyrazole.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

    Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high purity and minimize by-products.

Chemical Reactions Analysis

1-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The compound can be reduced to form the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The trifluoroethyl group can undergo nucleophilic substitution reactions with reagents such as sodium azide or sodium methoxide, leading to the formation of new derivatives.

Scientific Research Applications

1-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]ethan-1-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor or receptor modulator.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of inflammatory diseases or cancer.

    Industry: It is used in the development of new materials with unique properties, such as fluorinated polymers or coatings.

Mechanism of Action

The mechanism of action of 1-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]ethan-1-ol involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to enzymes or receptors, altering their activity and leading to downstream effects.

    Pathways Involved: It can modulate signaling pathways involved in inflammation, cell proliferation, or apoptosis, depending on the specific biological context.

Comparison with Similar Compounds

1-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]ethan-1-ol can be compared with other similar compounds:

    Similar Compounds: Examples include 1-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]ethan-1-one and 1-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]ethan-1-amine.

    Uniqueness: The presence of the trifluoroethyl group imparts unique chemical and physical properties, such as increased lipophilicity and metabolic stability, distinguishing it from other pyrazole derivatives.

Properties

Molecular Formula

C7H9F3N2O

Molecular Weight

194.15 g/mol

IUPAC Name

1-[1-(2,2,2-trifluoroethyl)pyrazol-4-yl]ethanol

InChI

InChI=1S/C7H9F3N2O/c1-5(13)6-2-11-12(3-6)4-7(8,9)10/h2-3,5,13H,4H2,1H3

InChI Key

XIDRIPGPSPZTSH-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CN(N=C1)CC(F)(F)F)O

Origin of Product

United States

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